Cas no 122475-48-3 (2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,(3R,5S,5aS,6S,9R,9aS,10R)-)
![2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,(3R,5S,5aS,6S,9R,9aS,10R)- structure](https://es.kuujia.com/scimg/cas/122475-48-3x500.png)
122475-48-3 structure
Nombre del producto:2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,(3R,5S,5aS,6S,9R,9aS,10R)-
Número CAS:122475-48-3
MF:C28H36O9
Megavatios:516.580049514771
CID:230834
2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,(3R,5S,5aS,6S,9R,9aS,10R)- Propiedades químicas y físicas
Nombre e identificación
-
- 2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,(3R,5S,5aS,6S,9R,9aS,10R)-
- 2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,(3R,5S,
- 2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,[3R-(3a,5b,5aa,6a,9a,9aa,10R*)]-
- Ejap 2
- 1beta-6alpha-15-triacetoxy-9alpha-benzoyloxy-dihydro-beta-agarofuran
- [3R-(3alpha,5beta,5aalpha,6alpha,9alpha,9aalpha,10R*)]- 5a-[(Acetyloxy)methyl]octahydro-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,6,10-triol 6,10-diacetate 5-benzoate
- (1S,2R,5S,6S,7S,9R,12R)-5,12-Diacetoxy-6-(acetoxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-7-yl benzoate
-
- Renchi: InChI=1S/C28H36O9/c1-16-12-13-22(34-18(3)30)27(15-33-17(2)29)23(36-25(32)20-10-8-7-9-11-20)14-21-24(35-19(4)31)28(16,27)37-26(21,5)6/h7-11,16,21-24H,12-15H2,1-6H3/t16-,21-,22+,23+,24-,27+,28-/m1/s1
- Clave inchi: ZFUSDYXRBKYLMJ-WCHYYCAUSA-N
- Sonrisas: C1=CC=C(C(O[C@H]2C[C@H]3C(O[C@@]4([C@@H]3OC(=O)C)[C@@H](CC[C@H](OC(=O)C)[C@@]24COC(=O)C)C)(C)C)=O)C=C1
Atributos calculados
- Calidad precisa: 516.23598
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 37
- Xlogp3: 3.76
Propiedades experimentales
- PSA: 114.43
2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,(3R,5S,5aS,6S,9R,9aS,10R)- Literatura relevante
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Agarofurans
- Euonymus japonicus Thunb.
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides Agarofurans
122475-48-3 (2H-3,9a-Methano-1-benzoxepin-5,6,10-triol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 6,10-diacetate 5-benzoate,(3R,5S,5aS,6S,9R,9aS,10R)-) Productos relacionados
- 2757958-41-9(Tert-butyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-(hydroxymethyl)morpholine-4-carboxylate)
- 2228200-45-9(2,2-difluoro-1-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid)
- 1806432-85-8(2-Ethoxy-5-methylphenylpropanal)
- 1291781-36-6(2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile)
- 1797756-40-1(2-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridine)
- 2228426-27-3(2-amino-3-(2-bromo-3-methoxyphenyl)propan-1-ol)
- 2418643-19-1(2-chloro-N-3-(morpholine-4-sulfonyl)-4-(trifluoromethyl)phenylacetamide)
- 2228641-19-6(3-(aminomethyl)-5-(thiophen-3-yl)pentanoic acid)
- 2680794-49-2(5-Phenyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)
- 1420794-96-2(6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one)
Proveedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
